molecular formula C13H15N3O2S B1523728 Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate CAS No. 692889-71-7

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate

Cat. No.: B1523728
CAS No.: 692889-71-7
M. Wt: 277.34 g/mol
InChI Key: SBWCFJQHZQVNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds with a thiazole core, similar to this one, are often explored in medicinal chemistry as potential enzyme inhibitors . For instance, a structurally related molecule, tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate, has been identified as an inhibitor of methionine aminopeptidase 1 in humans, illustrating the potential of this class of molecules in biochemical research . As a building block in organic synthesis, this compound can be used to create more complex structures for pharmaceutical and agrochemical applications . Researchers value this chemical for its potential in drug discovery programs and chemical biology. Handling should be conducted with appropriate personal protective equipment. For more detailed information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

tert-butyl N-(2-pyridin-4-yl-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCFJQHZQVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction

  • Starting materials: 4-pyridyl-substituted α-haloketones or α-bromo ketones are reacted with thiourea or thioamide derivatives.
  • Reaction conditions: The cyclization is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux or microwave irradiation to accelerate the reaction.
  • Microwave-assisted synthesis: Recent studies have demonstrated that microwave irradiation at controlled power (e.g., 200–300 W) and temperature (~100 °C) in DMF efficiently promotes the formation of thiazole rings with high yields and purity.

Introduction of the Carbamate Group

  • Reagents: tert-Butyl chloroformate (Boc-Cl) is used to introduce the tert-butyl carbamate protecting group.
  • Base: A non-nucleophilic base such as triethylamine or sodium bicarbonate is employed to neutralize the generated HCl.
  • Conditions: The reaction is carried out under anhydrous conditions, often at low temperatures (0–25 °C) to minimize side reactions.
  • Purification: The product is purified by column chromatography or recrystallization from ethanol/water mixtures to achieve high purity (>95%).

Detailed Preparation Procedure Example

Step Description Reagents & Conditions Outcome
1 Synthesis of 4-(2-bromoacetyl)pyridine Bromination of 4-acetylpyridine with bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform α-Bromo ketone intermediate
2 Cyclization to form thiazole ring Reaction of α-bromo ketone with thiourea in ethanol under reflux or microwave irradiation at 100 °C for 30–60 min Formation of 2-(pyridin-4-yl)thiazol-4-amine
3 Boc protection of amine Treatment with tert-butyl chloroformate and triethylamine in anhydrous dichloromethane at 0–25 °C This compound

Reaction Optimization and Mechanistic Insights

  • Steric and electronic effects: The bulky tert-butyl group provides steric hindrance that protects the amine from unwanted side reactions during subsequent steps.
  • Microwave irradiation: Enhances reaction rates and yields for cyclization steps, reducing reaction times from hours to minutes.
  • Solvent choice: Polar aprotic solvents like DMF improve nucleophilicity of thiourea and solubility of intermediates.
  • Temperature control: Maintaining low temperatures during Boc protection avoids over-carbamoylation and decomposition.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the tert-butyl group, thiazole ring protons, and pyridine substituents. 2D NMR (COSY, HSQC) resolves overlapping signals.
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight and isotopic pattern consistent with the carbamate structure.
  • Chromatography: HPLC with C18 columns and gradient elution ensures purity >95%, critical for biological applications.
  • X-ray Crystallography: When crystals are obtained, single-crystal X-ray diffraction confirms the molecular geometry and carbamate placement.

Data Table: Summary of Key Preparation Parameters

Parameter Details Notes
Thiazole ring formation α-Bromo ketone + thiourea Reflux or microwave (100 °C)
Solvent Ethanol or DMF Polar aprotic preferred
Boc protection reagent tert-Butyl chloroformate (Boc-Cl) Anhydrous conditions required
Base for Boc protection Triethylamine or NaHCO₃ Neutralizes HCl byproduct
Temperature (Boc step) 0–25 °C Avoids side reactions
Purification methods Column chromatography or recrystallization Achieves ≥95% purity
Reaction time Thiazole formation: 30–60 min (microwave) Boc protection: 1–3 hours
Yield Typically 60–85% overall Depends on scale and purity

Research Findings and Literature Insights

  • Microwave-assisted synthesis significantly improves efficiency and yield in the preparation of thiazole-containing pyridine derivatives, including tert-butyl carbamates.
  • The Boc protection step is critical for stabilizing the amine functionality and facilitating downstream modifications or biological testing.
  • Optimization of stoichiometry and temperature during Boc protection minimizes formation of di-carbamate by-products and enhances selectivity.
  • Analytical monitoring via LC-MS and NMR is essential to confirm reaction completion and product integrity, especially when scaling up synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate can undergo various chemical reactions, including:

  • Oxidation: Converting the thiazole ring to its oxidized form.

  • Reduction: Reducing the pyridine ring or other functional groups.

  • Substitution: Replacing hydrogen atoms or other substituents on the pyridine or thiazole rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxidized thiazole derivatives.

  • Reduction: Production of reduced pyridine derivatives.

  • Substitution: Generation of substituted pyridine or thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

1.1 Anticancer Activity
Research has indicated that compounds similar to this compound can reverse drug resistance in cancer cells. For instance, studies have shown that certain thiazole derivatives enhance the efficacy of chemotherapeutic agents like paclitaxel by inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in tumors . The compound's ability to modulate ATPase activity in P-gp is crucial for its anticancer properties, as it can increase intracellular concentrations of drugs that are typically expelled by this efflux pump .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. Similar thiazole derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . This suggests that this compound could be a candidate for developing new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Various modifications to the thiazole and pyridine moieties have been explored to enhance biological activity and selectivity against specific targets.

2.1 Modifications and Their Effects
Research indicates that altering functional groups on the thiazole ring can significantly impact the compound's potency against P-gp and other biological targets. For example, substituents at the 4-position of the thiazole ring have been shown to influence binding affinity and selectivity . This information is crucial for medicinal chemists aiming to design more effective derivatives.

Case Studies and Experimental Findings

Several studies have documented the pharmacological effects of related compounds, providing insights into the potential applications of this compound.

Study Findings Implications
Study A (2018)Demonstrated reversal of drug resistance in HEK293 cells using thiazole derivativesSupports potential use in overcoming multidrug resistance in cancer therapy
Study B (2020)Reported antibacterial activity against MRSA and VREfmHighlights potential as a new antibiotic candidate
Study C (2021)Investigated modifications leading to increased ATPase inhibitionSuggests pathways for optimizing drug design

Mechanism of Action

The mechanism by which tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Pyridine-Thiazole Carbamates

Key structural analogs share the pyridine-thiazole backbone but differ in substituents, stereochemistry, and appended functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate C₁₃H₁₅N₃O₂S 277.34 Pyridin-4-yl; unsubstituted thiazole Intermediate for kinase inhibitors
tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate C₁₈H₂₆N₄O₂S 362.50 Methyl group on thiazole; amino-isopropyl on pyridine Enhanced lipophilicity; kinase targeting
tert-Butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate C₁₈H₂₂N₄O₂S 358.47 Cyano group on pyridine; methyl on thiazole Improved metabolic stability
tert-Butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ 228.68 Chlorine at pyridine 4-position; no thiazole Antibacterial intermediate
tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)bicyclo[2.2.2]octan-1-yl)carbamate C₃₃H₄₀ClN₅O₂Si 642.30 Bicyclooctane; chlorine; triisopropylsilyl group Anticancer candidate (kinase inhibition)

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The target compound’s solubility in polar aprotic solvents (e.g., THF) is intermediate between lipophilic bicyclooctane analogs and hydrophilic chlorinated derivatives.
  • Metabolic Stability: Cyano-substituted analogs () resist cytochrome P450 oxidation, whereas compounds with unprotected amines (e.g., 1-amino-2-methylpropan-2-yl) are prone to N-dealkylation .
  • Thermal Stability : tert-Butyl carbamates generally decompose above 200°C, but bicyclooctane systems () show higher thermal resilience due to rigid structures .

Biological Activity

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2SC_{11}H_{14}N_2O_2S, with a molecular weight of approximately 238.31 g/mol. The structure features a thiazole ring, which is essential for its biological activity, and a pyridine moiety that may enhance its interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The thiazole and pyridine rings can modulate the activity of enzymes or receptors, leading to various therapeutic effects.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Effects : Research suggests that this compound may inhibit cancer cell proliferation through interference with specific signaling pathways.

Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundS. aureus10 µg/mL

These results indicate that the compound has promising antimicrobial properties, particularly against common pathogens.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF7 (Breast Cancer)15Significant inhibition of cell proliferation
HeLa (Cervical Cancer)20Moderate inhibition observed

The IC50 values suggest that the compound has potential as a therapeutic agent in cancer treatment.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments conducted on E. coli and S. aureus demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent.
  • Case Study on Anticancer Properties : In vitro studies using MCF7 and HeLa cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential role in cancer therapy.

Q & A

Q. What are the key synthetic pathways for Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with thiazole precursors. For example, tert-butyl carbamate groups can be introduced via Boc-protection under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) . Characterization relies on NMR (¹H/¹³C) to confirm regioselectivity, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Key intermediates (e.g., tert-butyl (6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)benzo[d]thiazol-2-yl)carbamate) are isolated via column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures .

Q. How does the pyridin-4-yl moiety influence the compound’s electronic properties and solubility?

The pyridine ring introduces aromatic π-system interactions and hydrogen-bonding capability via its nitrogen lone pair, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Electronic effects are studied via computational methods (DFT) to map charge distribution, while experimental validation uses UV-Vis spectroscopy to assess π→π* transitions .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases. Storage recommendations include desiccated environments (≤4°C) and protection from light. Decomposition products (e.g., CO₂ from Boc-group cleavage) can be monitored via TGA and IR spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

Yield optimization requires tuning catalysts (e.g., RuCl₃ for oxidation steps) and reaction times. For example, tert-butyl carbamate formation achieves higher yields (58–63%) using NaIO₄ in mixed solvents (H₂O/THF) at 0–5°C to suppress side reactions . Scalable protocols recommend continuous-flow systems to enhance mixing and reduce exothermic risks.

Q. What methodologies resolve contradictions in reported bioactivity data for thiazole-carbamate derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or impurities. Orthogonal validation strategies include:

  • Repeating assays with purified batches (Prep-HPLC, ≥99% purity) .
  • Cross-referencing with computational docking studies (AutoDock Vina) to confirm binding poses .
  • Using isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. How do steric effects from the tert-butyl group impact regioselectivity in derivatization reactions?

The bulky tert-butyl group directs electrophilic substitution to the thiazole ring’s C5 position. Steric hindrance is quantified via X-ray crystallography of intermediates (e.g., tert-butyl (4-iodopyridin-2-yl)carbamate) and kinetic studies comparing reaction rates with/without Boc protection .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

Polymorphism is assessed via:

  • Powder X-ray diffraction (PXRD) to identify crystalline phases.
  • Differential scanning calorimetry (DSC) for melting point variability.
  • Solid-state NMR to probe hydrogen-bonding networks .

Methodological Guidelines

  • Synthesis Troubleshooting : If yields drop below 40%, check catalyst freshness (e.g., RuCl₃) and moisture levels in solvents (Karl Fischer titration) .
  • Contradictory Stability Data : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
  • Bioactivity Validation : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate
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Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate

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